molecular formula C27H17N3 B5080546 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline

3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline

Cat. No.: B5080546
M. Wt: 383.4 g/mol
InChI Key: GESZOBZIBMQRLH-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is a complex heterocyclic compound that features a unique structure combining pyridine, quinoline, and benzoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve:

    Nucleophilic Substitution: Starting with a 2-chloroquinoline derivative, reacting it with a suitable nucleophile.

    Cyclization: Using a cyclization agent to form the quinoline ring.

    Coupling Reactions: Employing Suzuki coupling or similar methods to introduce the pyridine and benzoquinoline groups.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The pathways involved often include the inhibition of key enzymes or the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Pyridine: Another simpler structure with a single nitrogen-containing ring.

    Benzoquinoline: Similar but lacks the additional pyridine and quinoline rings.

Uniqueness

3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is unique due to its multi-ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science.

Properties

IUPAC Name

3-pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3/c1-3-9-20-18(7-1)12-15-25-27(20)21(17-26(30-25)24-11-5-6-16-28-24)23-14-13-19-8-2-4-10-22(19)29-23/h1-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESZOBZIBMQRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=N4)C5=NC6=CC=CC=C6C=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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